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Acetoxyethyltris(dimethylamino)silane - 1356113-09-1

Acetoxyethyltris(dimethylamino)silane

Catalog Number: EVT-1459408
CAS Number: 1356113-09-1
Molecular Formula: C10H25N3O2Si
Molecular Weight: 247.414
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Product Introduction

Overview

Acetoxyethyltris(dimethylamino)silane is a specialized organosilicon compound with the chemical formula C10_{10}H23_{23}N3_3O2_2Si. It serves as a precursor in various chemical syntheses, particularly in the development of silicon-containing materials. This compound is notable for its ability to facilitate the formation of silicon-based thin films and coatings, which are essential in electronics and materials science.

Source

Acetoxyethyltris(dimethylamino)silane can be sourced from chemical suppliers specializing in organosilicon compounds. It is commercially available under various names and is often utilized in research and industrial applications involving silicon chemistry .

Classification

This compound falls under the category of silanes, specifically organosilanes, which are characterized by silicon atoms bonded to organic groups. It is further classified as a trialkylsilane due to the presence of three dimethylamino groups attached to the silicon atom, along with an acetoxyethyl group.

Synthesis Analysis

Methods

The synthesis of acetoxyethyltris(dimethylamino)silane typically involves the reaction of tris(dimethylamino)silane with acetic anhydride or acetic acid in the presence of a suitable catalyst. This process allows for the introduction of the acetoxyethyl functional group, enhancing the compound's reactivity and utility.

Technical Details

  • Reagents: Tris(dimethylamino)silane, acetic anhydride or acetic acid.
  • Catalysts: Acidic catalysts may be employed to facilitate the reaction.
  • Conditions: The reaction is generally conducted under controlled temperature conditions to optimize yield and purity.
Molecular Structure Analysis

Data

  • Molecular Weight: 227.39 g/mol
  • CAS Number: 1356113-09-1
  • Density: Approximately 1.06 g/cm³
  • Boiling Point: Not extensively documented but expected to be higher than typical organosilanes due to the presence of bulky groups.
Chemical Reactions Analysis

Reactions

Acetoxyethyltris(dimethylamino)silane participates in several chemical reactions, particularly those involving hydrolysis and condensation. Upon exposure to moisture, it can hydrolyze to form silanol groups, which can further condense to form siloxane networks.

Technical Details

  • Hydrolysis Reaction:
    Acetoxyethyltris dimethylamino silane+H2OSilanol+Acetic Acid\text{Acetoxyethyltris dimethylamino silane}+H_2O\rightarrow \text{Silanol}+\text{Acetic Acid}
  • Condensation Reaction:
    Silanol+SilanolSiloxane+H2O\text{Silanol}+\text{Silanol}\rightarrow \text{Siloxane}+H_2O

These reactions are crucial for forming durable silicon-based materials used in coatings and adhesives.

Mechanism of Action

Process

The mechanism by which acetoxyethyltris(dimethylamino)silane acts primarily involves its hydrolysis followed by condensation reactions. The hydrolysis leads to the formation of reactive silanol groups that can interact with other silanol or siloxane species, promoting network formation.

Data

The kinetics of these reactions depend on factors such as temperature, pH, and concentration of water. Studies indicate that optimal conditions can significantly enhance the rate of network formation, leading to improved material properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Characteristic amine-like odor due to dimethylamino groups.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrolysis.

Chemical Properties

  • Reactivity: Highly reactive towards moisture; forms silanols upon hydrolysis.
  • Stability: Stable under anhydrous conditions but sensitive to moisture.

Relevant data indicate that the compound's reactivity makes it suitable for applications requiring rapid curing or cross-linking.

Applications

Scientific Uses

Acetoxyethyltris(dimethylamino)silane is utilized in various scientific and industrial applications:

  • Silicon-Based Coatings: Acts as a precursor for silicon-containing coatings used in electronics.
  • Adhesives and Sealants: Enhances adhesion properties due to its reactivity.
  • Thin Film Deposition: Used in chemical vapor deposition processes for creating thin films of silicon nitride and silicon carbide .

Its unique properties make it valuable in fields such as material science, nanotechnology, and surface engineering.

Introduction to Acetoxyethyltris(dimethylamino)silane in Advanced Material Science

Chemical Significance of Organoaminosilanes in Thin-Film Deposition Technologies

Organoaminosilanes constitute a critical class of precursors in modern thin-film deposition technologies, particularly plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD). These silicon-based compounds feature nitrogen-bound organic ligands that confer distinct reactivity profiles and physical properties essential for advanced semiconductor manufacturing. Tris(dimethylamino)silane (TDMAS) exemplifies this category, where its high volatility (vapor pressure: 2.4 kPa at 48–50°C) and thermal stability enable efficient vapor-phase delivery [2] [6]. The molecular architecture of organoaminosilanes directly influences deposition kinetics and film purity. For instance, steric hindrance from multiple dimethylamino groups in TDMAS impedes complete ligand dissociation during oxidation, necessitating higher energy inputs and potentially introducing carbon impurities (5–10%) into SiNₓ or SiOₓ films [1] [3]. This challenge is particularly pronounced in low-temperature processes (<150°C), where insufficient thermal energy exacerbates incomplete ligand removal [1]. Recent computational studies reveal that precursors with fewer dimethylamino groups—such as bis(dimethylamino)silane (BDMAS)—exhibit lower activation barriers for decomposition (N–CH₃ cleavage: 80.6 kcal·mol⁻¹ vs. 87.4 kcal·mol⁻¹ in TDMAS), enhancing their efficiency in silicon nitride deposition [5] [9]. Consequently, strategic ligand engineering in organoaminosilanes like acetoxyethyltris(dimethylamino)silane aims to balance volatility, reactivity, and decomposition pathways to minimize contamination while enabling conformal growth on high-aspect-ratio nanostructures.

Table 1: Key Organoaminosilane Precursors in Thin-Film Deposition

PrecursorFormulaDecomposition PathwayActivation Energy (kcal·mol⁻¹)Common ApplicationsVolatility
Tris(dimethylamino)silane (TDMAS)SiH(N(CH₃)₂)₃N–CH₃ cleavage87.4 [5]SiOₓ, SiNₓ PEALD2.4 kPa @ 50°C [6]
Bis(dimethylamino)silane (BDMAS)SiH₂(N(CH₃)₂)₂N–CH₃ cleavage80.6 [5]Low-impurity SiNₓHigher than TDMAS [5]
Tris(diethylamino)silane (TDEAS)SiH(N(C₂H₅)₂)₃β-hydride elimination~75 [6]SiO₂ (moisture-sensitive)11.7 kPa @ 140°C [6]

Role of Acetoxy and Dimethylamino Functional Groups in Precursor Design

The integration of acetoxy (CH₃COO⁻) and dimethylamino (N(CH₃)₂) functionalities within a single silane molecule creates a hybrid precursor architecture with synergistic properties for low-temperature deposition. The electrophilic acetoxy group enhances reactivity with nucleophilic surface sites (e.g., –OH groups on substrates), facilitating self-limiting adsorption during ALD's initial reaction phase [4] [7]. Simultaneously, the dimethylamino ligands provide volatility and moderate thermal stability, preventing premature decomposition during vaporization. This dual functionality enables precise stoichiometric control in silicon-containing films by leveraging the complementary decomposition mechanisms: acetoxy groups undergo elimination or hydrolysis to form volatile acetic acid, while dimethylamino groups dissociate via catalytic cracking to yield methyleneimine species (e.g., H₂C=NMe) [9]. Experimental studies confirm that mixed-ligand silanes like acetoxyethyltris(dimethylamino)silane exhibit reduced carbon retention compared to homoleptic aminosilanes. For instance, O₂/Ar plasmas selectively cleave Si–N bonds in TDMAS derivatives at 150°C, minimizing Si–CH₃ formation when oxidation times are optimized (6–10 s) [1]. Furthermore, the acetoxy group's bulkiness moderates surface reaction kinetics, potentially improving conformality on high-aspect-ratio structures—a critical advantage for next-generation semiconductor devices with 3D architectures [4] [7].

Table 2: Influence of Functional Groups on Precursor Performance

Functional GroupKey PropertiesReaction ByproductsImpact on Film Quality
Dimethylamino (NMe₂)High volatility, moderate steric hindranceMethyleneimine, CH₃• [9]Carbon incorporation (5–10%) at low T [3]
Acetoxy (CH₃COO⁻)Electrophilic, hydrolytically sensitiveAcetic acid, CO₂ [7]Reduced carbon, enhanced adhesion
Ethoxy (OC₂H₅)Moderate reactivity, lower costEthanol, ethylene [4]Higher oxygen contamination

Historical Evolution of Silicon-Based CVD/ALD Precursors

Silicon precursor chemistry has undergone three transformative generations, driven by escalating demands for lower deposition temperatures, higher purity, and superior conformality. 1st-generation chlorosilanes (e.g., SiH₂Cl₂, SiCl₄) dominated early CVD processes but required extreme temperatures (>500°C) to activate ammonia or oxygen reactants, limiting their utility in temperature-sensitive applications [3] [8]. The advent of 2nd-generation organoaminosilanes in the 2000s—spearheaded by TDMAS and bis(tert-butylamino)silane (BTBAS)—enabled PEALD of SiNₓ at 200–350°C through plasma-enhanced ligand dissociation [3]. Despite this advance, steric hindrance from multiple amino ligands impeded self-saturative growth and introduced carbon impurities. For example, TDMAS-based SiNₓ exhibited 5–10% carbon retention even at 350°C [3]. The ongoing 3rd-generation innovation focuses on heteroleptic designs combining aminosilyl with alternative ligands (e.g., acetoxy, halo, hydride) to mitigate these limitations. Acetoxyethyltris(dimethylamino)silane exemplifies this trend, merging the volatility of dimethylamino groups with the facile decomposition of acetoxy moieties. This evolution mirrors broader shifts in ALD technology: the 1960s "molecular layering" concepts in the USSR, their commercialization as "atomic layer epitaxy" (ALE) by Tuomo Suntola in 1974, and the eventual standardization as ALD in the 2000s to encompass diverse precursor chemistries [8] [1]. Current research prioritizes precursors that leverage catalytic surface reactions and plasma synergy to achieve sub-nanometer uniformity in complex geometries—a necessity for sub-5nm semiconductor nodes.

Table 3: Generational Shift in Silicon Precursors for Vapor Deposition

GenerationRepresentative PrecursorsDeposition T (°C)Growth Rate (Å/cycle)Key Limitations
1st (Chlorosilanes)Si₂Cl₆, SiCl₄515–650>1.0High T, Cl contamination, corrosion
2nd (Organoaminosilanes)TDMAS, BTBAS200–3500.1–0.3Carbon retention, steric hindrance
3rd (Heteroleptic)Acetoxyethyltris(dimethylamino)silane100–2000.5–1.0 (est.)Synthesis complexity, moisture sensitivity

Properties

CAS Number

1356113-09-1

Product Name

Acetoxyethyltris(dimethylamino)silane

IUPAC Name

2-[tris(dimethylamino)silyl]ethyl acetate

Molecular Formula

C10H25N3O2Si

Molecular Weight

247.414

InChI

InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3

InChI Key

DHKLXOYLHLFFPJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C

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